molecular formula C4H2Br2S B032776 3,4-Dibromothiophene CAS No. 3141-26-2

3,4-Dibromothiophene

Cat. No.: B032776
CAS No.: 3141-26-2
M. Wt: 241.93 g/mol
InChI Key: VGKLVWTVCUDISO-UHFFFAOYSA-N
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Description

3,4-Dibromothiophene (C₄H₂Br₂S, CAS 3141-26-2) is a brominated heterocyclic compound with a molecular weight of 241.93 g/mol. It is characterized by two bromine atoms at the 3- and 4-positions of the thiophene ring, conferring distinct electronic and steric properties. Key physical properties include a density of 2.137 g/cm³, melting point of 4–5°C, and boiling point of 221–222°C . Its synthesis typically involves selective debromination of tetrabromothiophene using zinc powder and acetic acid, achieving high yields (~95%) and purity (>99%) . The compound is widely utilized as a precursor in organic electronics, pharmaceuticals, and electrochromic materials due to its reactivity in cross-coupling reactions .

Preparation Methods

Reduction of 2,3,4,5-Tetrabromothiophene

Zinc-Acetic Acid Reduction System

The predominant industrial method involves the reductive debromination of 2,3,4,5-tetrabromothiophene using zinc powder and acetic acid. This approach leverages the high reactivity of zinc in acidic media to selectively remove bromine atoms from positions 2 and 5 of the thiophene ring . The reaction proceeds in two stages:

  • Initial Room-Temperature Reaction : Zinc powder is added in batches to a mixture of tetrabromothiophene, acetic acid, and water, initiating partial reduction.

  • Reflux Phase : Heating to 55–70°C completes the reduction, forming this compound as the primary product .

Critical parameters include the molar ratio of reactants, zinc purity (≥95%), and controlled batch-wise zinc addition to mitigate exothermic side reactions .

Table 1: Optimization of Zinc-Acetic Acid Method

ParameterOptimal RangeImpact on Yield/Purity
Molar Ratio (Tetrabromothiophene:Acetic Acid:Zinc)1:2.5:3.5Maximizes electron transfer efficiency
Reaction Temperature55–70°CBalances reaction rate and selectivity
Zinc Addition Method5 batchesPrevents runaway reactions
Distillation PressureReduced pressureEnsures high-purity isolation

Case Studies and Performance Metrics

  • Embodiment 1 : A 1:2:3 molar ratio yielded 90% product with 98.74% purity .

  • Embodiment 2 : Increasing acetic acid to 2.5 moles and zinc to 3.5 moles boosted yield to 95% and purity to 99.98% .

  • Embodiment 4 : Excess zinc (6 moles) reduced yield to 89%, highlighting stoichiometric precision requirements .

Direct Bromination of Thiophene

Bromination Conditions

An alternative route starts with thiophene, which undergoes exhaustive bromination using elemental bromine (Br₂) in chloroform at 0–25°C . This produces 2,3,4,5-tetrabromothiophene as an intermediate, which is subsequently subjected to selective debromination:

Thiophene+4 Br2CHCl32,3,4,5-Tetrabromothiophenen-BuLiThis compound\text{Thiophene} + 4\ \text{Br}2 \xrightarrow{\text{CHCl}3} \text{2,3,4,5-Tetrabromothiophene} \xrightarrow{\text{n-BuLi}} \text{this compound}

Table 2: Bromination-Debromination Method

StepConditionsYieldPurity
BrominationBr₂ in CHCl₃, 5h reflux75% 95%
Debrominationn-BuLi in Et₂O, -78°C to 25°C77% 90%

Challenges and Limitations

  • Side Reactions : Over-bromination and ring-opening byproducts necessitate rigorous purification .

  • Safety Concerns : Handling liquid bromine and n-butyllithium requires specialized infrastructure .

  • Overall Yield : The two-step process achieves a combined yield of ~58%, significantly lower than zinc-based methods .

Comparative Analysis of Preparation Methods

Yield and Purity

MethodAverage YieldPurityScalability
Zinc-Acetic Acid90–95% 99.98%Industrial
Bromination-Debromination58% 90%Laboratory

Environmental and Economic Factors

  • Zinc-Acetic Acid : Water-based solvent and recyclable zinc enhance green chemistry metrics .

  • Bromination Route : Chloroform waste and bromine disposal pose environmental risks .

Recent Advances and Alternative Approaches

Catalytic Hydrogenation

Preliminary studies explore palladium-catalyzed hydrogenation for debromination, though yields remain suboptimal (≤70%) .

Solvent-Free Mechanochemistry

Ball-milling techniques reduce solvent use but require optimization for large-scale applications .

Chemical Reactions Analysis

Cross-Coupling Reactions

3,4-Dibromothiophene serves as a precursor for regioselective cross-coupling reactions, enabling the synthesis of complex thiophene derivatives.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis selectively replaces bromine at the position adjacent to sulfur.

  • Example : Coupling with 4-trifluoromethylphenylboronic acid yields 5-aryl-3,4-dibromothiophene derivatives .
  • Conditions :
    CatalystBaseSolventYield (%)
    Pd(PPh₃)₄K₂CO₃Toluene85–92
    Pd₂(dba)₃ with PtBu₃CsFDioxane78–88

Stille Coupling

Organostannanes react with this compound to form mono- or disubstituted products.

  • Example : Reaction with tetramethyltin produces 3,4-bis(trimethylstannyl)thiophene .
  • Conditions :
    CatalystTemperature (°C)Yield (%)
    PdCl₂(PPh₃)₂9083–92

Nucleophilic Substitution

Bromine atoms undergo substitution with various nucleophiles:

Hydrolysis

  • Product : 3,4-Dihydroxymethylthiophene (via bis-chloromethyl intermediate) .
  • Conditions : Aqueous acetone, 88–90% yield .

Amination

  • Reagents : Alkylamines (e.g., piperidine, morpholine).
  • Product : 3,4-Bis(alkylamino)thiophenes .
  • Conditions : 60–80°C in DMF, 65–78% yield .

Polymerization

This compound acts as a monomer for conductive polymers:

Electrochemical Polymerization

  • Product : Poly(this compound) (PDBrTh) .
  • Conditions : Boron trifluoride diethyl etherate (BF₃·Et₂O), 1.2 V vs Ag/Ag⁺ .
  • Properties : Electrochromic behavior (red ↔ blue transition) .

Post-Polymerization Functionalization

  • Example : Substitution with 1,3-dioxane-2-ylethyl groups yields poly[3,4-bis-(1,3-dioxane-2-ylethyl)]thiophene (PBDT) .
  • Optical Shift : Red emission at 620 nm (vs 580 nm for precursor) .

Halogen Dance Reactions

Under basic conditions, bromine substituents migrate via radical intermediates:

Mechanistic Pathway

  • Deprotonation at C2/C5 positions.
  • Bromine migration to thermodynamically stable sites .
  • Key Insight : this compound acts as a "sink" due to its stability, terminating halogen dance cycles .

Reduction Reactions

Selective debromination is achievable via zinc-mediated reduction:

Electrophilic Substitution

Despite bromine’s electron-withdrawing effects, electrophilic reactions occur at less-hindered positions:

Nitration

  • Product : 5-Nitro-3,4-dibromothiophene (unconfirmed yield) .

Comparative Reactivity Table

Reaction Type Positional Selectivity Key Reagents Typical Yield (%)
Suzuki CouplingC5 > C3Pd(PPh₃)₄, K₂CO₃85–92
Stille CouplingC2/C5PdCl₂(PPh₃)₂, SnR₄83–92
Nucleophilic SubstitutionC3/C4Amines, H₂O65–90
Electrochemical Polymer.N/ABF₃·Et₂OFilm formation

Key Research Findings

  • Regioselectivity in Coupling : Oxidative addition at C–Br bonds adjacent to sulfur is faster, dictating selectivity .
  • Thermodynamic Control : Halogen dance reactions favor this compound as a stable product .
  • Electrochromic Applications : PDBrTh exhibits reversible optical transitions, enabling smart window technologies .

Scientific Research Applications

Organic Synthesis

3,4-Dibromothiophene serves as a precursor for synthesizing various thiophene derivatives, which are crucial in the field of organic electronics and materials science. It is often used in the preparation of:

  • Thieno[3,4-b]thiophene : A compound with applications in organic semiconductors and photovoltaic devices .
  • Alkyl-substituted thiophenes : These derivatives show enhanced solubility and electronic properties suitable for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .

Material Science

Due to its unique electronic properties, this compound is utilized in developing advanced materials:

  • Organic Photovoltaics (OPVs) : Compounds derived from dibromothiophene have been integrated into OPVs to improve efficiency and stability .
  • Conductive Polymers : It is used in synthesizing conductive polymers that are essential for flexible electronics and sensors .

Spectroscopic Studies

Research has employed this compound in spectroscopic studies to understand its electronic structure and behavior under various conditions:

  • Photoionization Spectra : Studies have shown the double photoionization spectra of thiophenes using advanced spectroscopy techniques, providing insights into their electronic transitions .

Case Study 1: Synthesis of Thieno[3,4-b]thiophene

A study demonstrated the successful synthesis of thieno[3,4-b]thiophene using this compound as a starting material. The reaction involved a series of coupling reactions that resulted in high yields of the target compound suitable for electronic applications.

StepReagentsConditionsYield
1This compoundAnhydrous conditions85%
2Coupling agentsElevated temperatures90%

Case Study 2: Application in Organic Electronics

Research highlighted the role of dibromothiophenes in enhancing the performance of organic solar cells. The introduction of these compounds improved charge mobility and overall efficiency.

ParameterBefore ModificationAfter Modification
Efficiency (%)5.07.8
Stability (hours)120180

Mechanism of Action

The mechanism of action of 3,4-dibromothiophene in chemical reactions involves the activation of the thiophene ring through the electron-withdrawing effects of the bromine atoms. This activation facilitates various substitution and coupling reactions. In biological systems, its mechanism of action is related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and thiophene ring .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

3,4-Dibromothiophene vs. 2,5-Dibromothiophene

  • Regioselectivity: The bromine positions significantly influence reactivity. This compound enables sequential Suzuki-Miyaura cross-coupling reactions, allowing for asymmetric substitution (e.g., mono-acylation to yield 92% product ). In contrast, 2,5-dibromothiophene favors symmetric coupling due to equivalent reactive sites, as seen in Stille coupling reactions for terthiophene synthesis .
  • Electronic Effects : Bromine at the 3,4-positions induces greater steric hindrance and electronic deactivation compared to 2,5-substitution, impacting catalytic coupling efficiency. For example, this compound requires Buchwald’s SPhos ligand for efficient coupling with electron-poor arylboronic acids, whereas 2,5-dibromothiophene couples readily under standard conditions .

This compound vs. 3-Bromothiophene

  • Substitution Flexibility: The second bromine in this compound allows for dual functionalization. For instance, it reacts with Rieke manganese to form 3-bromo-4-thienylmanganese bromide, enabling selective cross-coupling while retaining one bromine for further modification . In contrast, 3-bromothiophene forms mono-substituted derivatives (e.g., 3-thienylmanganese bromide), limiting subsequent reactions .

This compound vs. Tetrahydrothiophene Derivatives

  • Stability : 3,4-Dibromotetrahydrothiophene derivatives (e.g., 3,4-dibromotetrahydrothiophene-1,1-dioxide) exhibit lower thermal stability, as evidenced by steam distillation yielding impure products . In contrast, the aromatic thiophene core in this compound enhances stability, making it suitable for high-temperature reactions like Friedel-Crafts acylation .
  • Synthetic Utility: this compound is pivotal in synthesizing quinoidal diindenothienoacenes and dithieno[3,2-b:2',3'-d]thiophene (DTT)-based polymers for organic electronics, outperforming tetrahydro derivatives in yield and scalability .

Spectroscopic and Environmental Profiles

Photoionization Behavior

  • Double photoionization spectra reveal that this compound has distinct ionization features compared to 3-bromothiophene and thiophene. The bromine atoms lower ionization energies (onset at ~10 eV) and alter electron correlation effects, as confirmed by Green’s function calculations .

Environmental Impact

  • This contrasts with 3-bromothiophene, which has less documented environmental burden but similar toxicity profiles (R20/21/22 hazard codes) .

Data Tables

Table 1: Physical Properties of Selected Bromothiophenes

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound C₄H₂Br₂S 4–5 221–222 2.137
2,5-Dibromothiophene C₄H₂Br₂S 19–21 235–237 2.150
3-Bromothiophene C₄H₃BrS -30 150–152 1.740

Biological Activity

3,4-Dibromothiophene is a heterocyclic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, and implications in various research fields, particularly focusing on its role as a biochemical reagent and its interactions with biological systems.

Molecular Characteristics:

  • Molecular Formula: C4_4H2_2Br2_2S
  • Molecular Weight: 241.93 g/mol
  • Density: 2.2 g/cm³
  • Melting Point: 4-5 °C
  • Boiling Point: 221.5 °C at 760 mmHg

This compound is characterized by its dibrominated thiophene structure, which contributes to its reactivity and interaction with various biological targets.

Estrogen Receptor Modulation

Research indicates that thiophene derivatives, including this compound, can act as ligands for estrogen receptors (ER). A study demonstrated that certain diarylthiophenes exhibit superagonist activity in reporter gene assays, achieving maximal activities 2–3 times that of estradiol . This suggests that modifications in the thiophene core can enhance binding affinity and selectivity towards ER subtypes, particularly ERα and ERβ.

Table 1: Binding Affinities of Thiophene Derivatives

CompoundERα Binding Affinity (nM)ERβ Binding Affinity (nM)Relative Binding Affinity (RBA)
Estradiol0.20.5100
This compoundTBDTBDTBD
Diarylthiophene DerivativeTBDTBDTBD

Note: TBD = To Be Determined based on specific experimental data.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A synthesis of alkylaminothiophene derivatives from this compound showed promising biological activity against various bacterial strains . The presence of bromine substituents may enhance the lipophilicity and membrane permeability of the derivatives, contributing to their efficacy.

Case Studies

  • Synthesis and Biological Evaluation of Thiophenecarboxamides:
    A study synthesized thiophenecarboxamides from this compound and evaluated their antimicrobial activity. The results indicated that several derivatives exhibited significant antibacterial effects against Gram-positive bacteria .
  • Estrogenic Activity Assessment:
    Another investigation focused on the estrogenic activity of modified thiophenes, including those based on this compound. The findings revealed that certain modifications led to enhanced binding affinities for estrogen receptors compared to estradiol, suggesting potential therapeutic applications in hormone-related conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to obtain 3,4-dibromothiophene, and how can its purity be validated?

  • This compound is typically synthesized via direct bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. A five-step synthesis protocol starting from thiophene derivatives has been reported, involving halogenation and functional group protection . Purity validation requires a combination of analytical techniques:

  • GC-MS for molecular weight confirmation.
  • ¹H/¹³C NMR to verify bromine substitution positions.
  • Elemental analysis to ensure stoichiometric Br/S ratios.
  • Melting point analysis (4–5°C) as a quick purity check .

Q. What spectroscopic methods are most effective for characterizing this compound and its intermediates?

  • He I photoelectron spectroscopy and UV-Vis spectroscopy (using He IIα radiation) are critical for analyzing electronic transitions and ionization potentials, particularly in the range of 20–40 eV .
  • FT-IR identifies sulfur and C-Br stretching vibrations (~600–700 cm⁻¹).
  • X-ray crystallography (if single crystals are obtainable) confirms molecular geometry and packing .

Q. How should researchers handle this compound safely in laboratory settings?

  • Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles due to its R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R36/37/38 (irritant) classifications .
  • Spill management : Neutralize with sodium bicarbonate or activated carbon.
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How does this compound’s electrochemical behavior influence its utility in catalytic systems?

  • Electrochemical reduction potentials (-1.68 V on Ag, -1.76 V on Au) make it a benchmark for β,β-dihalothiophenes in catalytic studies. Its dibromo substitution enables:

  • Electrode-specific reactivity : Enhanced catalytic effects on Ag vs. Au surfaces in cross-coupling reactions .
  • Controlled polymerization : Use in electropolymerization to fabricate conductive polymers for sensors (e.g., Pt nanoparticle/poly-EDOT composites) .

Q. What strategies optimize this compound as a precursor for fused thiophene systems?

  • Directed metalation : Exploit residual bromine for regioselective functionalization. For example:

Suzuki coupling with aryl boronic acids to build π-extended frameworks.

TfOH-catalyzed cycloaromatization to synthesize helicenes (e.g., thia[5]helicenes in 90% yield) .

  • Solubility engineering : Alkyl chain introduction improves solubility for solution-processed organic electronics .

Q. How can researchers resolve contradictions in catalytic performance data for dibromothiophene derivatives?

  • Case study : this compound shows superior catalytic activity compared to 3,3’-dibromo-2,2’-bithiophene on Ag electrodes. To address discrepancies:

  • Comparative cyclic voltammetry (CV) under standardized conditions.
  • DFT modeling to assess electronic effects of extended conjugation.
  • Electrode material screening (e.g., GC vs. Ag/Au) to isolate substrate-electrode interactions .

Q. What role does this compound play in synthesizing bioactive heterocycles?

  • Thienoisothiazole synthesis : Use as a cost-efficient starting material for modular libraries. Key steps include:

Metal-halogen exchange to introduce carboxylic acid moieties.

Cyclocondensation with isothiocyanates to form thieno[2,3-d]isothiazoles (potential plant activators) .

Q. Methodological Considerations

  • Reaction optimization : For photoionization studies, use time-of-flight (TOF) mass spectrometry with He IIα radiation (40.814 eV) to capture double ionization spectra .
  • Controlled bromination : Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent) to avoid over-bromination.

Properties

IUPAC Name

3,4-dibromothiophene
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InChI

InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H
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InChI Key

VGKLVWTVCUDISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=CS1)Br)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2Br2S
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DSSTOX Substance ID

DTXSID50185336
Record name 3,4-Dibromothiophene
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Molecular Weight

241.93 g/mol
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Physical Description

Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS]
Record name 3,4-Dibromothiophene
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Vapor Pressure

0.12 [mmHg]
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CAS No.

3141-26-2
Record name 3,4-Dibromothiophene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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